3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Description
Properties
Molecular Formula |
C11H6F3NO2 |
|---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(16)15-10(8)17/h1-5H,(H,15,16,17) |
InChI Key |
FJOUCFFFHUBHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with maleimide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
Pyrrole-2,5-dione derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:
Key Findings
- Trifluoromethyl vs. Halogenated Substituents : The -CF₃ group in the parent compound provides superior kinase selectivity compared to chloro or fluoro analogs (e.g., MI-1, 1-(3,4,5-Trifluorophenyl)), likely due to enhanced hydrophobic interactions .
- Amino vs. Alkoxy Modifications: Amino-substituted derivatives (e.g., MI-1) show higher potency than alkoxy variants (e.g., 1-(3-Methoxyphenyl)), which exhibit toxicity risks .
- Boron-Containing Analogs : 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione demonstrates catalytic utility in organic synthesis but lacks reported bioactivity .
SAR (Structure-Activity Relationship) Insights
- Positional Effects: Substitution at the 3-position (e.g., -CF₃) optimizes kinase binding, while 4-amino groups (as in MI-1) enhance steric complementarity .
- Electron-Withdrawing Groups : -CF₃ and -Cl improve metabolic stability and target affinity compared to electron-donating groups (e.g., -OCH₃) .
- Hybrid Scaffolds : Compounds like the JAK3 inhibitor (3-(5-(4-acryloylpiperazin-1-yl)-2-(trifluoromethyl)phenyl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione) demonstrate the scaffold’s adaptability for selective kinase targeting .
Biological Activity
3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is a compound of significant interest due to its potential therapeutic properties. Characterized by a pyrrole ring with a trifluoromethyl group, this compound has been studied for various biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The structure of this compound features:
- A pyrrole ring with two carbonyl groups at the 2 and 5 positions.
- A trifluoromethyl group on the phenyl ring, enhancing lipophilicity and membrane permeability.
This structural configuration is crucial for its biological activity, as it influences the compound's interaction with biological targets.
Anticancer Properties
Research has indicated that derivatives of 1H-pyrrole-2,5-dione exhibit promising anticancer activities. For instance, a closely related compound demonstrated the ability to inhibit growth in several colon cancer cell lines, including HCT-116 and SW-620, with GI50 values ranging from to M .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound Name | Target Cell Lines | GI50 (M) |
|---|---|---|
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | HCT-116, SW-620 | to |
In vivo studies have also shown that this compound can inhibit the growth of chemically induced colon tumors in rat models .
The mechanism by which these compounds exert their anticancer effects involves interaction with key signaling pathways. Molecular docking studies suggest that these compounds can bind effectively to ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to inhibition of tumor growth through apoptosis induction and cell cycle arrest .
Other Biological Activities
Beyond anticancer effects, research has highlighted additional biological activities:
- Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties due to their ability to modulate inflammatory pathways.
- Antioxidant Properties : The compound has shown potential antioxidant effects, contributing to its therapeutic profile .
Synthesis and Structural Variations
The synthesis of this compound often involves reactions like Suzuki–Miyaura coupling and cyclization from precursors such as trifluoromethylbenzaldehyde and maleic anhydride. Variations in the substituents on the pyrrole ring can lead to different biological activities, making structural modifications a vital area of research .
Table 2: Structural Variants and Their Biological Activities
| Variant Compound | Unique Features | Biological Activity |
|---|---|---|
| 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione | Methyl substitution | Different reactivity |
| 2-Fluoro-4-(trifluoromethyl)pyridine | Pyridine ring | Altered electronic properties |
| Trifluoromethylpyridine | Lacks carbonyl functionality | Similar applications |
Case Studies
Several case studies illustrate the efficacy of pyrrole derivatives in clinical settings:
- Inhibition of Colon Cancer Growth : A study demonstrated significant tumor reduction in rat models treated with specific pyrrole derivatives.
- Molecular Docking Studies : Investigations into binding affinities revealed that certain derivatives have higher binding stability with target receptors compared to reference compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, and what key parameters influence reaction yields?
- Methodological Answer : The compound is typically synthesized via the Paal-Knorr reaction, starting with aniline derivatives and diketones. Key parameters include reaction temperature (75–80°C), solvent choice (DMF or dioxane), and stoichiometric ratios of reagents. For example, triethylamine is often used as a base to facilitate heterocyclization . Substituent positioning on the phenyl ring can affect yields due to steric and electronic effects, as seen in analogous syntheses of 2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole (75% yield under optimized conditions) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and purity, with δH values for aromatic protons typically appearing at 7.46–7.73 ppm . X-ray crystallography provides definitive structural validation, as demonstrated for related pyrrole-diones like 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, where bond angles and torsion angles were resolved . Elemental analysis (e.g., C, H, N percentages) and mass spectrometry further corroborate molecular composition .
Q. What are the primary research applications of this compound in pharmacological or agrochemical studies?
- Methodological Answer : The compound’s trifluoromethyl group enhances metabolic stability, making it a candidate for studying enzyme inhibition (e.g., cyclooxygenase or kinase targets). Structurally similar pyrrole-diones, such as fluoroimide (a pesticide), highlight potential agrochemical applications via structure-activity relationship (SAR) studies . In pharmaceuticals, analogs like aprepitant derivatives demonstrate utility in targeting neurokinin receptors .
Advanced Research Questions
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound in biological systems?
- Methodological Answer : SAR studies require synthesizing derivatives with varied substituents (e.g., halogens, methyl groups) on the phenyl or pyrrole rings. Biological assays (e.g., IC₅₀ measurements in cancer cell lines) should be paired with computational docking to identify binding interactions. For example, replacing the trifluoromethyl group with a methoxy group in analogs alters hydrophobicity and bioactivity . Parallel analysis of pesticidal activity (e.g., fungal growth inhibition) can reveal agrochemical SAR trends .
Q. What computational methods are employed to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity. Time-Dependent DFT (TDDFT) models UV-Vis spectra for photochemical studies, as applied to anti-corrosion pyrrole derivatives . Molecular dynamics simulations assess solvation effects and protein-ligand binding kinetics, particularly for pharmaceutical targets .
Q. How should contradictory data in NMR or mass spectrometry analyses be systematically resolved?
- Methodological Answer : Contradictory NMR peaks may arise from dynamic processes (e.g., tautomerism) or impurities. Use variable-temperature NMR to identify shifting signals. For mass spectrometry, high-resolution (HRMS) or tandem MS (MS/MS) distinguishes isobaric interferences. Cross-validation with X-ray crystallography (e.g., C–F bond lengths in trifluoromethyl groups) resolves ambiguities in structural assignments .
Q. What strategies optimize the regioselectivity of substituents on the pyrrole ring during synthesis?
- Methodological Answer : Regioselectivity is controlled by electron-directing groups on precursors. For example, electron-withdrawing groups (e.g., trifluoromethyl) on phenyl rings favor substitution at the pyrrole’s β-position. Catalytic methods, such as Lewis acids (e.g., ZnCl₂), enhance selectivity during cyclization steps . Solvent polarity (e.g., DMF vs. THF) also influences reaction pathways, as shown in Paal-Knorr syntheses of trifluoromethoxyphenyl pyrroles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
